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molecular formula C8H8N2O B183209 3-Cyano-4,6-dimethyl-2-hydroxypyridine CAS No. 769-28-8

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Cat. No. B183209
M. Wt: 148.16 g/mol
InChI Key: OCYMJCILWYHKAU-UHFFFAOYSA-N
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Patent
US09006242B2

Procedure details

To a solution of 2-cyanoacetamide (8.40 g, 100 mmol) and acetylacetone (10.0 g, 100 mmol) in H2O (200 mL) was added K2CO3 (4.00 g, 28.9 mmol). The mixture was stirred at RT for 22 hours. Then the precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried under vacuum pressure to give 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (13.5 g, 91% yield).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[C:7]([CH2:10][C:11](=O)[CH3:12])(=O)[CH3:8].C([O-])([O-])=O.[K+].[K+]>O>[CH3:12][C:11]1[CH:10]=[C:7]([CH3:8])[NH:6][C:4](=[O:5])[C:3]=1[C:1]#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the precipitated solid was filtered with Buchner funnel
WASH
Type
WASH
Details
washed with ice cold H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=C(C(NC(=C1)C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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